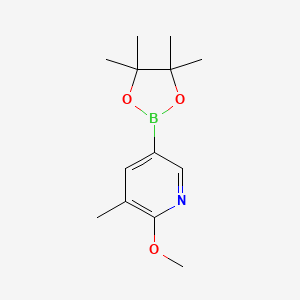

2-Methoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

2-Methoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic ester-functionalized pyridine derivative. Its structure features a pyridine core with three distinct substituents:

- Methoxy group (-OCH₃) at position 2,

- Methyl group (-CH₃) at position 3,

- Pinacol boronate ester at position 4.

The pinacol boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl and heteroaryl systems . This compound is primarily utilized as a key intermediate in pharmaceutical and materials chemistry due to its stability and reactivity under mild conditions.

Properties

IUPAC Name |

2-methoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO3/c1-9-7-10(8-15-11(9)16-6)14-17-12(2,3)13(4,5)18-14/h7-8H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILYKOEOLSBVPAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30726160 | |

| Record name | 2-Methoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30726160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1083168-83-5 | |

| Record name | 2-Methoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30726160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Organoboron compounds, to which this compound belongs, are known to have a wide range of applications in pharmacy and biology. They are often used as enzyme inhibitors or specific ligand drugs.

Mode of Action

Organoboron compounds are generally known for their high reactivity in various transformation processes. They are often used in the organic synthesis of drugs, where they play a key role in C-C bond formation, oxidation, and reduction reactions.

Biochemical Pathways

The compound is an organic intermediate with borate and sulfonamide groups, which can be synthesized through nucleophilic and amidation reactions. It is involved in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units.

Pharmacokinetics

Organoboron compounds are generally known for their high stability and low toxicity, which could potentially influence their bioavailability.

Biochemical Analysis

Biochemical Properties

2-Methoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound interacts with enzymes such as palladium-catalyzed complexes, facilitating the formation of biaryl compounds. The boronate ester group in this compound forms reversible covalent bonds with diols and other hydroxyl-containing biomolecules, making it a valuable tool in biochemical assays and drug delivery systems.

Cellular Effects

In cellular environments, this compound influences various cellular processes. It has been observed to affect cell signaling pathways by interacting with proteins and enzymes involved in signal transduction. This compound can modulate gene expression by binding to transcription factors and other DNA-binding proteins, thereby influencing cellular metabolism and function. Additionally, its interaction with cellular membranes can alter membrane fluidity and permeability, impacting cell viability and proliferation.

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. The boronate ester group can form reversible covalent bonds with diols and other nucleophilic groups, allowing it to act as an enzyme inhibitor or activator. This compound can inhibit enzymes by binding to their active sites, preventing substrate binding and catalysis. Conversely, it can also activate enzymes by stabilizing their active conformations. Furthermore, this compound can influence gene expression by binding to transcription factors and modulating their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. This compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that it can maintain its biochemical activity for extended periods, making it suitable for use in prolonged experiments. Its effects on cellular function may vary over time, with potential changes in gene expression and enzyme activity observed in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound in animal models have been studied to determine its safety and efficacy. At low doses, this compound has been shown to have minimal toxic effects, with no significant adverse reactions observed. At higher doses, it can exhibit toxic effects, including alterations in liver and kidney function, as well as changes in blood chemistry. Threshold effects have been observed, with specific dosages required to achieve desired biochemical effects without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by liver enzymes, including cytochrome P450 enzymes, leading to the formation of metabolites that can be further processed by the body. Its interactions with metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, it can bind to intracellular proteins and be distributed to various cellular compartments, influencing its localization and accumulation.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can be localized to specific organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. Its activity and function can be affected by its subcellular localization, with potential implications for its role in biochemical reactions and cellular processes.

Biological Activity

2-Methoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS Number: 1083168-84-6) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a pyridine ring substituted with a methoxy group and a dioxaborolane moiety. The molecular formula is , and it exhibits a molecular weight of approximately 293.12 g/mol.

Anticancer Properties

Recent studies have indicated that compounds containing pyridine derivatives can exhibit significant anticancer activities. For instance, related compounds have shown inhibitory effects on cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) with IC50 values indicating potent cytotoxicity.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MDA-MB-231 | 0.126 | Induction of apoptosis via caspase activation |

| Compound B | MCF7 | 17.02 | Inhibition of cell proliferation |

In particular, studies have shown that the presence of the dioxaborolane group enhances the compound's ability to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been evaluated in various in vitro models. For example, in BV2 microglial cells, it demonstrated a significant reduction in pro-inflammatory cytokines such as IL-6 and TNF-alpha.

| Assay | Concentration (µM) | Effect |

|---|---|---|

| NO Production | 1 | Significant reduction |

| IL-6 Levels | 1 | Decreased levels |

| TNF-alpha Levels | 1 | No significant change |

These findings suggest that the compound may be useful in managing neuroinflammatory conditions.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in cell signaling pathways. For instance:

- Inhibition of Kinases : The compound may act as an inhibitor of kinases involved in cell proliferation and survival.

- Reactive Oxygen Species (ROS) Modulation : It has been suggested that the compound can modulate ROS levels within cells, contributing to its anticancer and anti-inflammatory effects.

Study on Anticancer Activity

A study published in MDPI evaluated the anticancer properties of various pyridine derivatives including this compound. The results indicated that this compound exhibited significant cytotoxicity against multiple cancer cell lines while sparing normal cells.

Study on Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of the compound in a mouse model of neuroinflammation. The results demonstrated a marked decrease in inflammatory markers following treatment with the compound.

Comparison with Similar Compounds

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s methoxy and methyl groups enhance electron density on the pyridine ring, favoring reactions requiring nucleophilic aromatic substitution. In contrast, bromo () or trifluoromethyl () substituents increase electrophilicity, accelerating cross-coupling or halogen-exchange reactions .

Research Findings and Data

Comparative Reactivity in Cross-Coupling Reactions

Physicochemical Properties

Preparation Methods

Borylation of 2-Methoxy-3-methylpyridine Derivatives

Method A: Palladium-Catalyzed Miayura Borylation

- Starting Material: 2-Methoxy-3-methylpyridine or its halogenated analogs (e.g., 2-bromo-3-methylpyridine)

- Catalyst: Palladium complexes such as Pd(dppf)Cl₂ or Pd(PPh₃)₄

- Boron Source: Bis(pinacolato)diboron (B₂Pin₂)

- Base: Potassium acetate (KOAc) or sodium carbonate (Na₂CO₃)

- Solvent: N,N-Dimethylformamide (DMF) or 1,2-dimethoxyethane (DME)

- Conditions: Elevated temperature (~80°C), inert atmosphere (N₂ or Ar), reaction times ranging from several hours to overnight

2-bromo-3-methylpyridine + B₂Pin₂ --(Pd catalyst, base, heat)--> 2-Methoxy-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine

Cross-Coupling of Halogenated Precursors

Method B: Suzuki–Miyaura Coupling

- Starting Material: 2-Methoxy-3-methylpyridine halides (bromides or chlorides)

- Catalyst: Tetrakis(triphenylphosphine)palladium(0)

- Boronic Ester: 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives

- Base: Sodium carbonate

- Solvent: 1,2-Dimethoxyethane (DME) with water

- Conditions: Microwave irradiation at 120°C for 20–30 minutes

- Yields up to 72% have been reported, with the reaction monitored by mass spectrometry and NMR spectroscopy confirming the incorporation of the boronate ester.

Alternative Routes: Electrophilic Borylation

While less common, electrophilic borylation involves the direct addition of boron reagents to aromatic systems. However, this method is less selective and often requires specific directing groups, making palladium-catalyzed cross-coupling the preferred approach for this compound.

Data Table Summarizing Preparation Methods

| Method | Starting Material | Catalyst | Boron Source | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|---|---|

| A | 2-Bromo-3-methylpyridine | Pd(dppf)Cl₂ | B₂Pin₂ | DMF | ~80°C | 67% | Typical for direct borylation |

| B | Halogenated pyridine | Pd(PPh₃)₄ | 4,4,5,5-tetramethyl-1,3,2-dioxaborolane | DME/water | 120°C (microwave) | 72% | Rapid microwave-assisted coupling |

Research Findings and Optimization Strategies

- Catalyst Selection: Pd(dppf)Cl₂ and Pd(PPh₃)₄ are most effective, providing high yields and selectivity.

- Boron Reagent: Bis(pinacolato)diboron (B₂Pin₂) is preferred due to stability and ease of handling.

- Reaction Conditions: Elevated temperatures (~80–120°C) and inert atmospheres improve conversion rates.

- Purification: Silica gel chromatography with ethyl acetate/hexane mixtures yields high-purity products.

Notable Observations:

- Microwave-assisted reactions significantly reduce reaction times while maintaining high yields.

- The presence of electron-donating groups (e.g., methoxy) on the pyridine ring can influence the reactivity, often enhancing the borylation efficiency.

Q & A

Basic: What are the optimal synthetic routes for preparing this compound, and how are reaction parameters optimized?

Answer:

The compound is synthesized primarily via Suzuki-Miyaura cross-coupling , where a halogenated pyridine precursor reacts with a boronic ester under palladium catalysis. Key parameters include:

- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) for improved stability .

- Base : Na₂CO₃ or Cs₂CO₃ to facilitate transmetallation .

- Solvent : Dioxane/water mixtures (4:1) to balance solubility and reactivity .

- Temperature : 80–100°C under inert atmosphere to prevent boronate oxidation .

Alternative routes involve nucleophilic substitution on pre-functionalized pyridines. For example, methoxy and methyl groups can be introduced via SNAr reactions with K₂CO₃ in DMF at 80°C .

Basic: Which spectroscopic and crystallographic methods confirm the molecular structure of this compound?

Answer:

- ¹H/¹³C NMR : Assign methoxy (δ 3.8–4.0 ppm) and methyl groups (δ 2.3–2.5 ppm). The pyridine ring protons appear as distinct doublets (δ 7.5–8.5 ppm) .

- ¹¹B NMR : A singlet near δ 30 ppm confirms boronate coordination .

- IR Spectroscopy : B-O stretches at ~1350 cm⁻¹ and aromatic C-H bends at ~1600 cm⁻¹ .

- X-ray Crystallography : SHELX/OLEX2 software resolves bond lengths (e.g., B-O = 1.36–1.39 Å) and torsional angles .

Advanced: How can computational methods like DFT resolve discrepancies between predicted and experimental structural data?

Answer:

- Geometry Optimization : Use B3LYP/6-311+G(2d,p) to model bond lengths/angles. Compare with X-ray data to identify crystal packing effects (e.g., deviations <1% for B-O bonds) .

- Hirshfeld Analysis : Quantify intermolecular interactions (e.g., C-H···π contacts) influencing crystallographic parameters .

- MEP Maps : Visualize electron-rich regions (boronate ester) to predict reactivity .

Advanced: What strategies mitigate air/moisture sensitivity during storage and handling?

Answer:

- Storage : Use flame-dried glassware under nitrogen or argon. Store in sealed containers with molecular sieves at –20°C .

- Handling : Perform reactions in gloveboxes or Schlenk lines. Pre-dry solvents over CaH₂ .

- Stabilizers : Add pinacol (0.1–1 eq.) to suppress boronate hydrolysis .

Advanced: How do electron-donating substituents (methoxy, methyl) influence Suzuki-Miyaura coupling efficiency?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.